molecular formula C14H15NO B1273938 4-{[(4-Methylphenyl)amino]methyl}phenol CAS No. 107455-66-3

4-{[(4-Methylphenyl)amino]methyl}phenol

Cat. No.: B1273938
CAS No.: 107455-66-3
M. Wt: 213.27 g/mol
InChI Key: ZZPLTGDBAAQGMZ-UHFFFAOYSA-N
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Description

Structural Context within Substituted Phenols and Aromatic Amines

The structure of 4-{[(4-Methylphenyl)amino]methyl}phenol is a composite of two key functionalized aromatic systems: a substituted phenol (B47542) and a secondary aromatic amine. The phenol portion consists of a hydroxyl (-OH) group attached to a benzene (B151609) ring. This group is known to be activating and ortho-, para-directing in electrophilic aromatic substitution reactions. The acidity of the phenolic proton is a key characteristic, influenced by substituents on the ring. acs.org

The second component is a secondary aromatic amine, specifically a derivative of p-toluidine (B81030) (4-methylaniline). Aromatic amines are characterized by a nitrogen atom bonded to an aromatic ring. researchgate.net The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, which affects the basicity of the amine and the reactivity of the ring. slideshare.net In this compound, the nitrogen is also bonded to a methylene (B1212753) (-CH2-) group, classifying it as a secondary amine of the N-arylbenzylamine type. The presence of both the acidic phenolic hydroxyl group and the basic secondary amino group gives the molecule amphoteric properties and allows for potential intramolecular hydrogen bonding, which can influence its conformation and physical properties. ontosight.ai

Significance in Contemporary Organic Synthesis and Derived Chemical Entities

The bifunctional nature of this compound makes it a valuable intermediate in contemporary organic synthesis. The hydroxyl and amino groups serve as reactive handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Key Synthetic Applications:

Precursor for Schiff Bases: While the parent compound is a reduced amine, related structures are synthesized from or can be precursors to Schiff bases (imines). The condensation of an aldehyde with a primary amine is a common route. For instance, the reaction of 4-hydroxybenzaldehyde (B117250) with p-toluidine would form the corresponding imine, which could then be reduced to yield this compound. researchgate.netmdpi.com These Schiff bases and their derivatives are studied for various applications. researchgate.netnih.gov

Building Block for Heterocycles: The reactive sites on the molecule can be utilized in cyclization reactions to form heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Ligand Synthesis: The nitrogen and oxygen atoms can act as donor atoms, making the compound and its derivatives potential ligands for the formation of metal complexes. Such complexes have applications in catalysis and materials science.

The derived chemical entities from this compound are diverse. N-alkylation or N-acylation of the secondary amine can introduce new functional groups. nih.govnih.gov The phenolic hydroxyl group can be etherified or esterified, further modifying the molecule's properties. These modifications are crucial steps in the synthesis of targeted molecules with specific biological or material properties.

Historical Development of Related Chemical Classes and Their Methodologies

The synthesis of molecules like this compound is built upon a long history of developments in organic chemistry, particularly in the formation of carbon-nitrogen bonds and the chemistry of phenols and anilines.

The historical trajectory of organic synthesis, from early preparations of simple organic molecules to complex multi-step syntheses, has been marked by the discovery of foundational reactions. researchgate.net The synthesis of aromatic amines dates back to the 19th century with the reduction of nitroaromatics. The development of methods for halogen substitution on aromatic rings also played a crucial role. For instance, the Schiemann reaction, discovered in 1927, provided a pathway to fluoroaromatic compounds from aromatic amines. nih.gov

The formation of the benzylic C-N bond in N-arylbenzylamine derivatives often involves reductive amination. This powerful method, which combines the formation of an imine or enamine with its in-situ reduction, became a staple in organic synthesis throughout the 20th century. Early methods often used harsh reducing agents, but the development of milder and more selective reagents like sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) significantly broadened the scope and utility of this reaction. mdpi.com

The Smiles rearrangement, another key historical development, provides a route for converting phenols to aromatic amines, showcasing the interconversion of these important chemical classes. rsc.org The continuous evolution of synthetic methodologies, including the advent of transition-metal-catalyzed cross-coupling reactions, has further expanded the toolkit available to chemists for synthesizing complex substituted phenols and aromatic amines with high precision and efficiency. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-[(4-methylanilino)methyl]phenol
p-toluidine
4-methylaniline
4-hydroxybenzaldehyde
Sodium borohydride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methylanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-2-6-13(7-3-11)15-10-12-4-8-14(16)9-5-12/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPLTGDBAAQGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394634
Record name 4-{[(4-methylphenyl)amino]methyl}phenol
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Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107455-66-3
Record name 4-{[(4-methylphenyl)amino]methyl}phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(P-TOLUIDINO)-P-CRESOL
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Synthetic Strategies and Methodologies for 4 4 Methylphenyl Amino Methyl Phenol

Conventional Synthetic Approaches

Traditional methods for synthesizing 4-{[(4-Methylphenyl)amino]methyl}phenol primarily rely on two robust and well-documented chemical transformations: multi-step condensation and reduction sequences, and direct aminomethylation via the Mannich reaction.

Condensation Reactions with Subsequent Reductive Transformations

A common and versatile method for preparing this compound involves a two-step process known as reductive amination. wikipedia.org This approach first involves the condensation of an aldehyde with a primary amine to form an imine intermediate, often referred to as a Schiff base. mdpi.com In the second step, this intermediate is selectively reduced to yield the desired secondary amine.

For the synthesis of the target compound, the typical starting materials are 4-hydroxybenzaldehyde (B117250) and p-toluidine (B81030) (4-methylaniline). The condensation reaction between these two precursors forms the Schiff base, 4-{(E)-[(4-methylphenyl)imino]methyl}phenol. nih.gov This reaction is often carried out by mixing equimolar quantities of the aldehyde and amine in a solvent such as ethanol (B145695) and refluxing the mixture. mdpi.comnih.gov The formation of the imine is a reversible process, and the removal of water can drive the reaction to completion. wikipedia.org

The subsequent and crucial step is the reduction of the C=N double bond of the Schiff base intermediate. A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity; it effectively reduces the imine group without affecting the aromatic rings or other reducible functional groups that might be present. mdpi.com The reduction is typically performed by adding NaBH₄ to a solution of the isolated Schiff base in a solvent like methanol (B129727). mdpi.com This two-step sequence provides a reliable route to this compound.

StepReactantsIntermediate/ProductKey Conditions
1. Condensation 4-hydroxybenzaldehyde, p-Toluidine4-{(E)-[(4-methylphenyl)imino]methyl}phenol (Schiff Base)Ethanol, Reflux
2. Reduction 4-{(E)-[(4-methylphenyl)imino]methyl}phenolThis compoundSodium Borohydride (NaBH₄), Methanol

Mannich Reaction Protocols for Aminomethylation

The Mannich reaction is a powerful one-pot, three-component reaction that accomplishes the aminoalkylation of an acidic proton located on a substrate. wikipedia.org In the context of synthesizing this compound, this reaction involves the condensation of phenol (B47542), formaldehyde (B43269), and p-toluidine. adichemistry.com Phenol serves as the compound with an active hydrogen atom, which is susceptible to electrophilic substitution at the ortho and para positions.

The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine (p-toluidine) and formaldehyde. adichemistry.comorgoreview.com The phenol, existing in equilibrium with its more nucleophilic phenoxide form, then attacks the iminium ion, leading to the formation of the aminomethyl group on the phenol ring. wikipedia.org Because the hydroxyl group of phenol is an ortho-, para-directing group, the aminomethylation occurs primarily at the position ortho to the hydroxyl group, yielding the target compound. adichemistry.comresearchgate.net The reaction is typically carried out in aqueous or alcoholic solutions, often under acidic conditions which are maintained by using the hydrochloride salt of the amine. adichemistry.com

Advanced and Sustainable Synthetic Methodologies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for organic synthesis. These advanced methodologies aim to reduce reaction times, minimize waste, and eliminate the use of hazardous solvents.

Solvent-Free Reaction Systems

A significant advancement in sustainable chemistry is the development of solvent-free, or solid-state, reactions. These methods reduce pollution and can simplify purification processes. researchgate.net The synthesis of the Schiff base intermediate, 4-{(E)-[(4-methylphenyl)imino]methyl}phenol, has been successfully achieved under solvent-free conditions. This "green chemistry" approach involves simply mixing salicylaldehyde (B1680747) (a close analog of 4-hydroxybenzaldehyde) and p-toluidine together without any solvent. researchgate.net While this method is environmentally attractive, the reaction time can be significantly longer, sometimes taking up to a week to yield the crystalline product. researchgate.net

Furthermore, efficient, one-pot, three-component Mannich reactions have been developed under solvent-free conditions. organic-chemistry.org In one example, formaldehyde was added directly to a solvent-free mixture of a phenol and an amine, which was then subjected to microwave irradiation to facilitate the reaction. oarjbp.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. ajrconline.org Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields. nih.gov

This technology has been applied to Mannich reactions. For instance, the synthesis of a substituted aminomethyl phenol was achieved by adding formaldehyde to a solvent-free mixture of 3,4-dimethylphenol (B119073) and an amine, followed by microwave irradiation at 200 W. oarjbp.com This approach combines the benefits of solvent-free conditions with the rapid heating and efficiency of microwave technology, representing a significant step towards more sustainable chemical production. oarjbp.comnih.gov

MethodReaction Time (Conventional)Reaction Time (Microwave)Yield (Conventional)Yield (Microwave)
Multi-component Pyrano[2,3-d]pyrimidine Synthesis 1-6 hours3-6 minutes69-87%78-94%

This table illustrates the typical advantages of microwave-assisted synthesis over conventional heating for a multi-component reaction, as reported in a study. nih.gov

Catalyst Systems in Aminomethylation Processes

The efficiency and selectivity of aminomethylation reactions can be significantly enhanced through the use of catalysts. A wide range of catalyst systems have been explored for the Mannich reaction. Transition metal salts and bismuth chloride complexes have been shown to effectively catalyze direct three-component Mannich reactions. organic-chemistry.org

In addition to metal-based catalysts, the field of organocatalysis has provided powerful, metal-free alternatives. For example, chiral amino acids like (S)-proline can catalyze asymmetric Mannich reactions, allowing for the stereoselective synthesis of products. wikipedia.org For reductive amination pathways, metal-free protocols have also been developed. One such system uses a pinacol-derived chlorohydrosilane/pyridine combination to achieve the transformation, offering a method with high functional group tolerance. nih.gov These catalytic approaches not only improve reaction efficiency but can also offer greater control over the reaction's outcome.

Considerations of Atom Economy and Reaction Efficiency

In contemporary chemical synthesis, the focus extends beyond mere yield to encompass principles of green chemistry, where atom economy and reaction efficiency are paramount. primescholars.comjocpr.com Atom economy, a concept developed to measure the "greenness" of a chemical process, assesses the efficiency with which atoms from the reactants are incorporated into the desired final product. jocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com

The synthesis of this compound can be approached through various routes, with the reductive amination of 4-hydroxybenzaldehyde with p-toluidine being a prominent strategy. This process typically involves two key stages:

Iminium Ion Formation: The initial reaction is a condensation between the aldehyde and the amine to form a Schiff base (imine) intermediate, with the elimination of a water molecule. This step, while often efficient in terms of chemical yield, inherently has an atom economy of less than 100% due to the loss of H₂O.

Reduction: The subsequent reduction of the imine to the target secondary amine can be achieved using various reducing agents.

From an atom economy perspective, catalytic hydrogenation stands out as a highly efficient reduction method. jocpr.com This technique utilizes hydrogen gas (H₂) in the presence of a catalyst (e.g., Palladium on carbon) to reduce the C=N bond. jocpr.com This type of addition reaction is exceptionally atom-economical, as all atoms of the hydrogen molecule are incorporated into the final product, generating no byproducts. jocpr.com

ParameterCatalytic HydrogenationStoichiometric Hydride Reduction (e.g., NaBH₄)
Principle Addition of H₂ across the C=N bond using a catalyst.Transfer of a hydride ion (H⁻) from the reagent to the imine carbon.
Atom Economy High (approaches 100% for the reduction step). jocpr.comLower, due to the generation of inorganic byproducts. primescholars.com
Byproducts Minimal to none. nih.govBorate salts and other waste products.
Conditions Typically involves pressurized H₂ gas and a heterogeneous catalyst.Often performed in alcoholic solvents at or below room temperature.

Purification and Isolation Techniques for High Purity Products

Achieving high purity of the final product is essential for its application in further research or chemical processes. The primary methods for purifying solid organic compounds like this compound are recrystallization and chromatography.

Recrystallization Methods

Recrystallization is a robust and widely used technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

For phenolic compounds and amines, polar solvents like ethanol and methanol are often effective. google.comiucr.org The general procedure involves:

Dissolving the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol) to create a saturated solution.

Filtering the hot solution, if necessary, to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of well-defined, high-purity crystals. Impurities, being present in lower concentrations, tend to remain dissolved in the solvent (mother liquor).

Isolating the purified crystals by filtration and washing them with a small amount of cold solvent to remove any residual mother liquor.

Drying the crystals to remove any remaining solvent.

The slow evaporation of a solution of the compound can also yield high-quality crystals suitable for analysis. iucr.org The choice of solvent is critical and may require empirical testing to find the optimal system that provides good recovery of the pure product.

Chromatographic Separation Technologies

When recrystallization is insufficient to remove impurities, particularly those with similar solubility profiles or structural isomers, chromatographic techniques offer a powerful alternative. High-Performance Liquid Chromatography (HPLC) is a premier method for both the analysis and purification of organic compounds.

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be highly suitable. sielc.comepa.gov In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

A potential HPLC method could be adapted from established procedures for similar aromatic amines and phenols. sielc.comepa.gov Such a method can be scaled up from analytical to preparative separation to isolate larger quantities of the high-purity product. sielc.com

ParameterDescriptionExample Condition
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Isocratic or gradient elution
Stationary Phase (Column) A nonpolar column, often silica-based with alkyl chains.C18 (Octadecylsilane) or a specialized reverse-phase column like Newcrom R1. sielc.com
Mobile Phase A polar solvent system, typically a mixture of water and an organic modifier.Acetonitrile/Water with an acid modifier (e.g., formic or phosphoric acid) to ensure the amine is protonated and gives sharp peaks. sielc.com
Detection Based on the physical or chemical properties of the analyte.UV absorbance detection, likely at a wavelength around 274 nm where phenolic compounds absorb. epa.gov
Outcome Separation of this compound from synthetic impurities, with the pure compound collected in fractions as it elutes from the column.

Chemical Reactivity and Transformation Pathways of 4 4 Methylphenyl Amino Methyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the benzene (B151609) ring confers acidic properties and serves as a site for oxidation and substitution reactions. Its reactivity is significantly influenced by the electronic effects of the aminomethyl substituent.

Oxidation Pathways and Derivative Formation

The phenolic hydroxyl group is susceptible to oxidation, a reaction characteristic of phenols, particularly those with electron-donating substituents. The oxidation of 4-{[(4-Methylphenyl)amino]methyl}phenol can proceed through several pathways, often leading to the formation of quinone-type structures or polymeric materials.

Under controlled oxidation, the phenolic moiety can be converted to a p-benzoquinone derivative. The reaction typically involves the initial formation of a phenoxy radical, which can then undergo further oxidation. The presence of the secondary amine and the second aromatic ring can lead to more complex reaction pathways, including intramolecular cyclization or polymerization, resulting in vibrantly colored polymeric quinoid structures. Electrochemical studies on similar aminophenol derivatives have shown that oxidation can lead to the formation of intermediates like quinoneimines, which are subsequently hydrolyzed to benzoquinones.

Table 1: Potential Oxidation Products and Pathways

Oxidizing Agent Potential Product/Intermediate Reaction Pathway
Chromic Acid p-Benzoquinone derivative Oxidation of the hydroxyl group.
Mild Oxidants Quinoneimine intermediate Two-electron, two-proton oxidation.

Substitution Reactions Involving the Phenolic Moiety

The hydroxyl group of the phenol (B47542) can undergo substitution reactions, primarily O-alkylation (etherification) and O-acylation (esterification), to form corresponding ethers and esters. These reactions typically require the deprotonation of the phenolic proton to form a more nucleophilic phenoxide ion.

Selective O-alkylation can be challenging due to the presence of the secondary amine, which is also a potent nucleophile. To achieve selective etherification at the phenolic oxygen, the amino group is often protected first. For instance, the amine can be temporarily converted into an imine by reacting it with an aldehyde (e.g., benzaldehyde). The resulting N-benzylidene intermediate allows for the selective alkylation of the hydroxyl group using an alkyl halide in the presence of a base like potassium carbonate. Subsequent hydrolysis of the imine restores the secondary amine, yielding the O-alkylated product. researchgate.netumich.edu

Esterification can be accomplished by reacting the phenol with acyl chlorides or acid anhydrides. Similar to alkylation, this reaction is often performed under basic conditions to generate the phenoxide anion, which enhances nucleophilicity.

Reactions of the Secondary Amine Linkage

The secondary amine bridge is a key reactive site, capable of undergoing nucleophilic addition and substitution reactions, allowing for the extension of the molecular framework.

N-Alkylation and Acylation Reactions

The secondary amine in this compound can be readily alkylated or acylated. N-alkylation introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This can be achieved through several methods:

Reaction with Alkyl Halides : Direct reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of a tertiary amine. This is a standard nucleophilic substitution (SN2) reaction where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. ncert.nic.in

Reductive Amination : The amine can react with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride to yield the tertiary amine. arkat-usa.orgorganic-chemistry.org

N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the acid byproduct. ncert.nic.inresearchgate.net This reaction converts the amine into an amide, a transformation that can also serve as a protective strategy for the amine group during other reactions. libretexts.org

Table 2: Common N-Alkylation and N-Acylation Reactions

Reaction Type Reagents Product Type
N-Alkylation Alkyl Halide (R-X), Base Tertiary Amine
Reductive Amination Aldehyde/Ketone, Reducing Agent Tertiary Amine
N-Acylation Acyl Chloride (RCOCl), Base Amide

Further Reductive Transformations of the Amino Group

The secondary amine can undergo further reductive transformations, most notably reductive methylation to form a tertiary N-methyl amine. The Eschweiler-Clarke reaction is a classic method for this transformation. wikipedia.orgnrochemistry.comonlineorganicchemistrytutor.comorganic-chemistry.org This reaction involves treating the secondary amine with excess formaldehyde (B43269) and formic acid. Formaldehyde and the amine first form an iminium ion, which is then reduced by formic acid acting as a hydride donor. nrochemistry.comorganic-chemistry.org The reaction is driven to completion by the formation of carbon dioxide gas and cleanly yields the tertiary amine without the risk of forming a quaternary ammonium (B1175870) salt. wikipedia.orgorganic-chemistry.org

This specific transformation is a key example of how the secondary amine can be further functionalized through reductive pathways, adding a methyl group which can alter the compound's steric and electronic properties.

Electrophilic Aromatic Substitution on the Phenol and Methylphenyl Rings

Both aromatic rings in this compound are activated towards electrophilic aromatic substitution (EAS), though to different extents and with distinct regiochemical outcomes. The directing effects of the existing substituents determine the position of attack for incoming electrophiles.

Phenol Ring : The hydroxyl (-OH) group is a very strong activating, ortho, para-directing substituent. wikipedia.orgncerthelp.com The methylene (B1212753) bridge is attached at the para position. Therefore, electrophilic attack will be strongly directed to the two equivalent positions ortho to the hydroxyl group. Reactions like halogenation, nitration, and sulfonation will predominantly occur at these positions. libretexts.org

Methylphenyl Ring : This ring contains two activating substituents: the secondary amino group (-NH-) and the methyl group (-CH₃). The amino group is a powerful activating, ortho, para-director. The methyl group is a moderately activating, ortho, para-director. youtube.com Since the amino linkage is at position 1 and the methyl group is at position 4, their directing effects reinforce each other. Both groups direct incoming electrophiles to the positions ortho to the amino group (and meta to the methyl group). Therefore, electrophilic substitution on this ring is expected to occur primarily at the positions adjacent to the amino linkage.

Due to the powerful activating nature of the -OH and -NH- groups, reactions such as bromination may proceed rapidly even without a catalyst and can lead to polysubstitution if not carefully controlled. libretexts.org For reactions like nitration or sulfonation that use strong acids, the basicity of the secondary amine can lead to protonation, forming an ammonium ion (-NH₂⁺R-). This protonated group is strongly deactivating and meta-directing, which would fundamentally alter the reactivity and regioselectivity of the methylphenyl ring. To avoid this, the amino group is often protected via acylation before carrying out the substitution. ncert.nic.inlibretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Major Product(s) on Phenol Ring Major Product(s) on Methylphenyl Ring
Bromination Br₂ 3,5-Dibromo derivative 2-Bromo derivative
Nitration HNO₃/H₂SO₄ 3-Nitro derivative 2-Nitro derivative (with N-protection)
Sulfonation SO₃/H₂SO₄ 3-Sulfonic acid derivative 2-Sulfonic acid derivative (with N-protection)

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures. Key to these mechanisms are the dynamics of proton transfer and the roles played by transient intermediate species.

The presence of both a phenolic hydroxyl group and a secondary amino group makes the protonation behavior of this compound pH-dependent. The basicity of the nitrogen atom and the acidity of the phenolic proton are key determinants of the species present in solution. The pKa values of the constituent aromatic moieties, p-cresol (B1678582) (phenol derivative) and p-toluidine (B81030) (aniline derivative), provide a basis for understanding its acid-base properties.

The pKa of p-cresol is approximately 10.1, indicating the acidity of the phenolic hydroxyl group. stackexchange.com

The pKa of the conjugate acid of p-toluidine is around 5.1, reflecting the basicity of the amino group.

In acidic conditions, the secondary amine is the primary site of protonation, forming an ammonium ion. This protonation can activate the molecule towards certain transformations. For instance, acid catalysis is a common feature in the Mannich reaction, a plausible synthetic route to this compound from p-cresol, formaldehyde, and p-toluidine. nih.govnih.gov In this reaction, the acid catalyzes the formation of an iminium ion from formaldehyde and p-toluidine, which then acts as an electrophile. nih.gov

The protonation state of the molecule can significantly influence its reactivity in acid-catalyzed pathways, such as hydrolysis or rearrangement. The electron-donating methyl group on one aromatic ring and the hydroxyl group on the other can affect the electron density at the nitrogen and oxygen atoms, thereby modulating their basicity and acidity, respectively.

Table 1: Approximate pKa Values of Relevant Functional Groups

Functional Group Compound pKa Value
Phenolic Hydroxyl p-Cresol 10.1 stackexchange.com

The formation and transformation of this compound proceed through a series of reaction intermediates. In the context of its synthesis via the Mannich reaction, key intermediates include the iminium ion and potentially a quinone methide-like species. nih.gov

The reaction is initiated by the formation of an iminium ion from the reaction of p-toluidine and formaldehyde, often under acidic conditions. nih.govnih.gov This electrophilic iminium ion is then attacked by the electron-rich aromatic ring of p-cresol, typically at the ortho position to the hydroxyl group, due to ortho-para directing effects.

Proposed Intermediates in the Mannich Synthesis:

Iminium Ion: Formed from the condensation of p-toluidine and formaldehyde. This species, [CH2=N(H)(C6H4CH3)]+, is a potent electrophile.

Wheland-type Intermediate (Sigma Complex): Generated upon the electrophilic attack of the iminium ion on the p-cresol ring. This intermediate is a resonance-stabilized carbocation.

Quinone Methide-like Structures: Under certain conditions, particularly involving oxidation or further reaction of the phenolic group, transient quinone methide intermediates could be formed.

Computational studies, such as Density Functional Theory (DFT) calculations, on related Mannich reactions have provided insights into the energetics of these intermediates and the transition states connecting them. nih.gov For example, DFT calculations on a multicomponent double Mannich reaction showed that the initial Mannich reaction to form an intermediate is facile, with a low activation barrier. nih.gov Subsequent steps, including potential retro-Mannich reactions and cyclizations, are also governed by the stability of the involved intermediates. nih.gov

Inability to Generate Article Due to Lack of Specific Spectroscopic Data

Despite extensive searches for the spectroscopic characterization of the chemical compound This compound , the specific, detailed experimental data required to construct the requested article is not available in publicly accessible resources.

While databases like PubChem confirm that Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound exist and are cataloged in spectral databases such as SpectraBase, the actual spectral data—including specific IR absorption frequencies, ¹H and ¹³C NMR chemical shifts, and spin-spin coupling constants—are not provided. nih.gov This core information is essential for fulfilling the detailed requirements of the requested article outline, which includes:

Elucidation of key functional group vibrations.

Analysis of hydrogen bonding signatures.

Specific chemical shift assignments for ¹H and ¹³C NMR.

Creation of detailed data tables.

Searches for primary literature, such as journal articles detailing the synthesis and characterization of this compound, also did not yield the necessary experimental details. The available information is often for isomeric structures or analogous compounds containing an imine (C=N) bond rather than the specified secondary amine (C-N-H) linkage. nih.govuq.edu.auresearchgate.net

Without access to the specific experimental IR and NMR data for this compound, it is impossible to generate a scientifically accurate and thorough article that adheres to the provided, highly detailed outline. Proceeding would require speculation or the use of data from incorrect compounds, which would violate the core principles of scientific accuracy and the specific instructions of the request.

Therefore, the generation of the article on the "Advanced Spectroscopic Characterization of this compound" cannot be completed at this time.

Advanced Spectroscopic Characterization of 4 4 Methylphenyl Amino Methyl Phenol

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic molecules like 4-{[(4-Methylphenyl)amino]methyl}phenol, this absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The resulting spectrum provides valuable information about the electronic structure and chromophoric groups within the molecule.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is determined by its constituent chromophores, which are the parts of the molecule responsible for absorbing light. The primary chromophores in this compound are the two substituted benzene (B151609) rings: the 4-methylphenol moiety and the 4-methylaniline moiety.

The absorption of UV radiation by these aromatic systems promotes electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π) molecular orbitals. libretexts.org The principal electronic transitions observed for this class of compounds are π → π and n → π*.

π → π Transitions:* These are high-energy transitions that arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org They are characteristic of compounds with conjugated systems, such as benzene rings. In substituted phenols and anilines, these transitions typically result in strong absorption bands in the UV region. nih.gov For instance, phenol (B47542) in cyclohexane (B81311) exhibits two bands originating from π → π* transitions, a primary band around 210 nm and a secondary band at approximately 269 nm. nih.gov

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* anti-bonding orbital. libretexts.org These transitions are generally of lower energy and intensity compared to π → π* transitions. libretexts.org

Table 1: Expected Electronic Transitions and Chromophores for this compound
Electronic TransitionAssociated Chromophore / OrbitalsExpected Spectral RegionRelative Intensity
π → πSubstituted Benzene Rings (Phenol and Aniline (B41778) moieties)~200-280 nmHigh
n → πN/O lone pair electrons (Amino and Hydroxyl groups)>280 nmLow

Solvent Effects on Absorption Maxima

The polarity of the solvent in which the UV-Vis spectrum is recorded can significantly influence the position of the absorption maxima, a phenomenon known as solvatochromism. biointerfaceresearch.com The interactions between the solvent and the solute molecule's ground and excited states can alter the energy gap between them.

Bathochromic Shift (Red Shift): This is a shift of λmax to a longer wavelength. It typically occurs for π → π* transitions when the solvent polarity is increased. Polar solvents tend to stabilize the more polar excited state more than the ground state, thus lowering the energy gap for the transition. nih.gov

Hypsochromic Shift (Blue Shift): This is a shift of λmax to a shorter wavelength. It is commonly observed for n → π* transitions in polar protic solvents (like ethanol (B145695) or methanol). These solvents can form hydrogen bonds with the non-bonding electrons on the nitrogen and oxygen atoms. This hydrogen bonding stabilizes the ground state more than the excited state, increasing the energy required for the transition. researchgate.netnih.gov

For this compound, increasing solvent polarity is expected to cause a bathochromic shift for its intense π → π* transitions and a hypsochromic shift for its weaker n → π* transitions. The ability of the hydroxyl and amino groups to act as hydrogen bond donors and acceptors will lead to pronounced solvatochromic effects, particularly in protic solvents.

Table 2: Predicted Solvent Effects on the Absorption Maxima (λmax) of this compound
Transition TypeChange in SolventExpected ShiftReason
π → πNon-polar to PolarBathochromic (Red Shift)Stabilization of the more polar π excited state.
n → π*Aprotic to ProticHypsochromic (Blue Shift)Hydrogen bonding stabilizes the ground state's non-bonding electrons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

For this compound (C14H15NO), the exact molecular mass is 213.1154 g/mol . nih.gov In a typical mass spectrum, the compound would be ionized, often by electron impact (EI), to form a molecular ion ([M]•+), which would appear at a mass-to-charge ratio (m/z) of 213.

Following ionization, the high-energy molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a roadmap to the molecule's structure. For this compound, the key fragmentation pathways would involve cleavage at the bonds adjacent to the nitrogen atom and the benzylic position, as these lead to the formation of resonance-stabilized cations.

Key predicted fragmentation patterns include:

Alpha-Cleavage: The bond between the methylene (B1212753) carbon and the phenol ring is a benzylic position, making it susceptible to cleavage. This would result in a resonance-stabilized fragment ion at m/z 120, corresponding to [CH2=N(H)-C6H4-CH3]+. This is often a dominant fragmentation pathway for secondary amines. libretexts.org

Benzylic Cleavage: Cleavage of the C-N bond can generate a stable p-methylbenzyl (tropylium) cation at m/z 91 ([C7H7]+) or a p-cresol (B1678582) derived cation at m/z 107 ([HO-C6H4-CH2]+).

Loss of Substituents: Fragmentation may also involve the loss of small, stable neutral molecules or radicals from the aromatic rings.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
m/z ValueProposed Fragment Ion StructureOrigin / Fragmentation Pathway
213[C14H15NO]•+Molecular Ion ([M]•+)
120[C8H10N]+Alpha-cleavage: Cleavage of the bond between the methylene group and the phenol ring.
107[C7H7O]+Benzylic cleavage, forming the p-hydroxybenzyl cation.
106[C7H8N]+Cleavage of the C-C bond, forming the p-methylaniline radical cation.
91[C7H7]+Formation of the tropylium (B1234903) ion from the p-methylphenyl group.

Computational and Theoretical Studies of 4 4 Methylphenyl Amino Methyl Phenol

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in quantum mechanics. Methodologies such as Density Functional Theory (DFT) and ab initio methods are pivotal in elucidating the molecular properties of compounds like 4-{[(4-Methylphenyl)amino]methyl}phenol.

Ab Initio Methods in Molecular Orbital Analysis

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These "from the beginning" calculations solve the Schrödinger equation and are critical for a detailed analysis of molecular orbitals. While computationally more intensive than DFT, ab initio methods can provide highly accurate descriptions of electronic structures and are often used as a benchmark for other computational techniques. They are instrumental in analyzing the distribution and energy levels of molecular orbitals, which dictate the molecule's electronic transitions and reactivity.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals are critical parameters in quantum chemistry. A higher HOMO energy indicates a greater ability to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. For aromatic compounds like phenols, the HOMO and LUMO are typically distributed across the π-system of the benzene (B151609) rings. The specific energy values for this compound determine its electron-donating and accepting capabilities in chemical reactions.

Parameter Description
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.

Energy Gap and Implications for Chemical Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. This energy gap is a key factor in determining the molecule's electronic properties and its potential applications in materials science and medicinal chemistry.

Parameter Implication
Large Energy Gap High kinetic stability, low chemical reactivity.
Small Energy Gap Low kinetic stability, high chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate different charge regions.

Typically, red or yellow areas represent electron-rich regions with a partial negative charge, which are susceptible to electrophilic attack. Blue areas indicate electron-deficient regions with a partial positive charge, which are prone to nucleophilic attack. Green areas represent neutral regions. For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and potentially the nitrogen atom, identifying these as likely sites for interaction with electrophiles. Positive potentials are generally found around the hydrogen atoms. This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction patterns.

Spectroscopic Property Prediction and Validation

Computational methods allow for the in silico prediction of spectroscopic data, which can then be validated against experimental findings. This synergy is crucial for confirming molecular structures and understanding vibrational and electronic properties.

The generation of theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra for this compound is typically accomplished using DFT calculations. A common approach involves geometry optimization of the molecule's ground state using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Following optimization, vibrational frequency calculations are performed to predict the IR spectrum. These calculations yield the wavenumbers and intensities of the fundamental vibrational modes. The characteristic vibrations expected for this molecule would include O-H and N-H stretching, aromatic C-H stretching, C-N stretching, and various bending modes of the phenyl rings.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the isotropic chemical shifts (δ) of ¹H and ¹³C atoms. These theoretical shifts are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS), and provide a predicted NMR spectrum that can be directly compared with experimental data.

Table 1: Representative Theoretical Vibrational Frequencies for a Similar Phenolic Amine Compound This table presents theoretical data for an analogous molecule to illustrate the type of information generated.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Assignment
ν(O-H)3580Phenolic O-H stretch
ν(N-H)3450Amine N-H stretch
ν(C-H)arom3100-3000Aromatic C-H stretch
ν(C=C)arom1600-1450Aromatic ring C=C stretch
ν(C-N)1350C-N stretch
δ(O-H)1250O-H in-plane bend

A critical step in computational studies is the validation of theoretical models against experimental results. PubChem records confirm the availability of experimental FTIR and NMR spectra for this compound. nih.gov A comparative analysis involves overlaying the theoretical spectra with the experimental ones.

Typically, calculated vibrational frequencies are systematically higher than experimental values due to the calculations being performed on a single molecule in the gas phase at zero Kelvin and the neglect of anharmonicity. To correct for this, a scaling factor is often applied to the theoretical wavenumbers. A good correlation between the scaled theoretical and experimental spectra confirms the accuracy of the computational model and the assigned molecular structure.

Similarly, the calculated ¹H and ¹³C NMR chemical shifts are compared with the experimental data. A strong linear correlation between the theoretical and experimental shifts indicates that the computational method accurately reproduces the electronic environment of the nuclei. Discrepancies can point to specific intermolecular interactions in the experimental sample, such as hydrogen bonding, that are not fully captured in the gas-phase theoretical model.

Non-Linear Optical (NLO) Properties Assessment

Organic molecules with donor-π-acceptor motifs, like this compound (with its electron-donating hydroxyl and amino groups and phenyl rings acting as π-systems), are of significant interest for their potential non-linear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics.

Computational assessment of NLO properties involves calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using DFT methods. These calculations are often performed using the finite field approach. The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's NLO activity; a higher value suggests a stronger NLO response. For comparison, these values are often benchmarked against a standard NLO material like urea. Computational studies on similar aniline (B41778) derivatives have shown that DFT methods can effectively predict NLO responses. bohrium.com

Table 2: Representative Calculated NLO Properties for an Aniline Derivative This table presents theoretical data for an analogous molecule to illustrate the type of information generated. Values are in atomic units (a.u.).

ParameterCalculated Value (a.u.)
Dipole Moment (μ)2.5
Linear Polarizability (α)1.8 x 10⁻²³
First Hyperpolarizability (β)5.0 x 10⁻³⁰

Investigation of Solvent Effects on Electronic Parameters

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can investigate these solvent effects on parameters like the dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO).

The Polarizable Continuum Model (PCM) is a common method used to simulate the effects of a solvent. In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. By performing calculations in different simulated solvents (e.g., a non-polar solvent like cyclohexane (B81311) and a polar solvent like ethanol), it is possible to observe trends in the molecule's electronic parameters.

For a molecule like this compound, it is expected that the dipole moment would increase with increasing solvent polarity due to better stabilization of charge separation. The HOMO-LUMO energy gap, which is related to the molecule's chemical reactivity and electronic excitation energy, is also expected to change with solvent polarity. A decrease in the energy gap in polar solvents often indicates enhanced intramolecular charge transfer, which can be a desirable characteristic for NLO materials.

Table 3: Representative Calculated Electronic Properties in Different Solvents for a Similar Compound This table presents theoretical data for an analogous molecule to illustrate the type of information generated.

SolventDielectric ConstantDipole Moment (Debye)HOMO-LUMO Gap (eV)
Gas Phase1.02.85.1
Cyclohexane2.03.55.0
Ethanol (B145695)24.54.94.8

Structural Analysis and Intermolecular Interactions of 4 4 Methylphenyl Amino Methyl Phenol and Its Derivatives

Single Crystal X-ray Diffraction (SC-XRD) Studies

SC-XRD is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, revealing detailed molecular geometry and packing.

The molecular structures of these Schiff base derivatives are characterized by two phenyl rings linked by an imine bridge. A key conformational feature is the non-coplanarity of the two aromatic rings. For the compound 4-{(E)-[(4-Methylphenyl)imino]methyl}phenol, the dihedral angle between the two phenyl rings is 49.40 (5)°. nih.gov In a similar derivative, (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, this angle is 45.73 (2)°. iucr.org This twist is a common feature in N-benzylideneaniline-type structures.

The bond lengths within the imine bridge provide insight into electron delocalization. In 4-{(E)-[(4-methylphenyl)imino]methyl}phenol, the C=N double bond length is 1.279 (2) Å, while the adjacent C-N and C-C single bonds are 1.4221 (19) Å and 1.451 (2) Å, respectively. nih.gov This indicates a degree of π-electron delocalization across the bridge, linking the two aromatic systems. nih.gov The molecular conformation is consistently found in the more stable E-configuration with respect to the C=N bond. nih.goviucr.org

Table 1: Selected Geometric Parameters for 4-{(E)-[(4-Methylphenyl)imino]methyl}phenol and a Related Derivative.
Parameter4-{(E)-[(4-Methylphenyl)imino]methyl}phenol nih.gov(E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol iucr.org
Bond Length (Å)
C=N1.279 (2)Not specified
N–Car1.4221 (19)Not specified
C–Car1.451 (2)Not specified
Bond Angle (°)
N1—C8—C9124.80 (14)Not specified
Dihedral Angle (°)
Phenol (B47542) Ring vs. Aniline (B41778) Ring49.40 (5)45.73 (2)

Crystallographic analysis reveals the fundamental symmetry of the crystal lattice. The compound 4-{(E)-[(4-methylphenyl)imino]methyl}phenol crystallizes in the orthorhombic system with the space group P b c n. nih.gov In contrast, a related isomer, 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol, was found to crystallize in the monoclinic system with the space group P 21/c. researchgate.net These differences highlight how subtle changes in molecular structure can lead to different crystal packing symmetries.

Table 2: Crystallographic Data for Schiff Base Derivatives.
CompoundCrystal SystemSpace GroupReference
4-{(E)-[(4-Methylphenyl)imino]methyl}phenolOrthorhombicP b c n nih.gov
2-{(Z)-[(4-methylphenyl)imino]methyl}phenolMonoclinicP 21/c researchgate.net

Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that significantly influence the molecular conformation and the final crystal architecture.

A predominant feature in ortho-hydroxyaryl Schiff bases is the formation of a strong intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. iucr.orgiucr.orgnih.gov This interaction creates a stable six-membered pseudo-aromatic ring, often described as an S(6) ring motif. iucr.orgiucr.org This hydrogen bond is a key factor in stabilizing the planar conformation of this portion of the molecule and is observed across a wide range of similar structures. iucr.orgnih.gov

In addition to intramolecular forces, intermolecular hydrogen bonds dictate how molecules assemble into a three-dimensional lattice. For 4-{(E)-[(4-methylphenyl)imino]methyl}phenol, the crystal structure is stabilized by intermolecular O-H···N hydrogen bonds, which link the molecules into infinite one-dimensional zigzag chains. nih.gov In other derivatives, different or additional interactions contribute to the packing. For instance, the crystal structure of (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol features chains formed through C-H···O hydrogen bonds. iucr.org In more complex arrangements, molecules can be linked into layers or three-dimensional networks via C-H···π or π-π stacking interactions. nih.gov

Hirshfeld Surface Analysis and Quantitative Contributions to Packing Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can decompose the complex network of interactions into percentage contributions from different types of atomic contacts.

Table 3: Quantitative Contributions (%) of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Schiff Base Derivatives.
Interaction Type(E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol iucr.org(E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol nih.gov
H···H56.943.8
C···H/H···C31.226.7
O···H/H···ONot specified6.6
N···H/H···NNot specified3.8
Cl···H/H···Cl-12.4

Pi-Pi Stacking and Van der Waals Interactions in the Solid State

The solid-state packing and supramolecular architecture of 4-{[(4-Methylphenyl)amino]methyl}phenol and its structural analogues are predominantly governed by a network of hydrogen bonds and various van der Waals interactions, rather than prominent π-π stacking. Due to the inherent non-planarity of N-benzylideneaniline-type molecules, where the two aromatic rings are significantly twisted relative to each other, strong co-facial π-π stacking is generally sterically hindered.

To quantitatively analyze the nature and contribution of different intermolecular forces, Hirshfeld surface analysis is a commonly employed technique. This method allows for the visualization and quantification of close intermolecular contacts in the crystal lattice. For derivatives of this compound, Hirshfeld analysis reveals that the crystal packing is dominated by a high proportion of H···H and C···H/H···C contacts, which are characteristic of van der Waals forces.

For instance, in the derivative (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, the most significant contributions to the crystal packing come from H···H (56.9%) and C···H/H···C (31.2%) interactions. Similarly, for (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, H···H contacts account for 43.8% and C···H/H···C contacts for 26.7% of the total interactions. lookchem.com These findings underscore the primary role of van der Waals forces in the molecular assembly.

CompoundH···H Contacts (%)C···H/H···C Contacts (%)Other Significant Contacts (%)Reference
(E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol56.931.2H···O/O···H (8.6%), C···O/O···C (2.4%), C···C (0.8%)
(E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol43.826.7Cl···H/H···Cl (12.4%), O···H/H···O (6.6%), N···H/H···N (3.8%) lookchem.com
1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole (acetone solvate)Not specified24.7 (H···C)H···O (16.0%), H···N (5.9%) researchgate.net

Tautomerism and Conformational Analysis in Solution and Solid States

The structure of this compound and related Schiff bases exhibits significant differences in conformation and tautomeric form between the solid and solution states, primarily influenced by intermolecular forces and solvent polarity.

In the Solid State:

X-ray crystallographic studies of analogous compounds consistently reveal a non-planar molecular conformation. nih.gov The two aromatic rings—the phenol ring and the 4-methylphenyl (aniline) ring—are twisted with respect to each other. This twist, defined by the dihedral angle between the planes of the two rings, is a characteristic feature of N-benzylideneanilines and is influenced by steric hindrance between the ortho-hydrogens of the aniline ring and the hydrogen on the imine carbon. For example, in the related compound 4-[(E)-(4-Methylphenyl)iminomethyl]phenol, the dihedral angle between the two rings is 49.40 (5)°. ingentaconnect.com

In terms of tautomerism, the solid state exclusively favors the phenol-imine form over the alternative keto-amine tautomer. researchgate.netsinop.edu.tr This is confirmed by crystallographic bond length analysis. The C-O bond length is consistent with a single bond in a phenol, and the C=N bond length corresponds to a typical imine double bond. lookchem.com The stability of the phenol-imine tautomer in the crystal lattice is further reinforced by a strong intramolecular O—H···N hydrogen bond, which forms a stable six-membered pseudo-ring (S(6) ring motif). lookchem.com

CompoundDihedral Angle Between Rings (°)C=N Bond Length (Å)C-O Bond Length (Å)Key Torsion Angle (°) (C-C-N-C)Reference
(E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol45.73 (2)1.273 (4)1.335 (5)-169.8 (3)
(E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol9.38 (11)1.281 (3)1.354 (2)-177.49 (18) lookchem.com
4-[(E)-(4-Methylphenyl)iminomethyl]phenol49.40 (5)Not specifiedNot specified-171.11 (13) ingentaconnect.com

In Solution:

In solution, these Schiff bases can exist in a dynamic equilibrium between the phenol-imine and the keto-amine tautomers. nih.gov The position of this equilibrium is highly sensitive to the solvent environment. sinop.edu.tr

Phenol-Imine ⇌ Keto-Amine Equilibrium: In non-polar solvents, the less polar phenol-imine form, stabilized by the intramolecular hydrogen bond, remains predominant, similar to the solid state. However, in polar protic or aprotic solvents (like DMSO, ethanol (B145695), or methanol), the equilibrium can shift significantly towards the more polar keto-amine tautomer. lookchem.comnih.gov These solvents can disrupt the intramolecular hydrogen bond and stabilize the charge-separated keto-amine form through intermolecular hydrogen bonding and dipole-dipole interactions. ingentaconnect.com

This solvent-dependent tautomerism is frequently studied using UV-Vis spectroscopy, where the formation of the keto-amine form is often associated with the appearance of a new, distinct absorption band at a longer wavelength (typically >400 nm). ingentaconnect.com

The conformational dynamics are also greater in solution. While the molecule retains its generally twisted conformation, rotation around single bonds is more facile. The tautomeric interconversion is often rapid on the NMR timescale at room temperature, leading to time-averaged signals for the protons and carbons involved. Low-temperature NMR studies may be required to slow the exchange rate sufficiently to observe signals from both distinct tautomeric forms. sinop.edu.trresearchgate.net

Applications in Advanced Materials and Chemical Technology

Role as an Intermediate in Complex Organic Molecule Synthesis

4-{[(4-Methylphenyl)amino]methyl}phenol is a valuable intermediate in the synthesis of more complex organic structures, particularly Schiff bases. Schiff bases, which contain a carbon-nitrogen double bond (azomethine group), are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. atlantis-press.com While the subject compound is a secondary amine, its precursors, p-cresol (B1678582) and p-toluidine (B81030), or similar structures like 4-aminophenol, are primary amines and aldehydes that readily undergo such reactions. researchgate.netmdpi.com

For instance, the condensation of salicylaldehyde (B1680747) with p-toluidine yields a Schiff base, 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol, demonstrating a common synthetic route where similar building blocks are employed. researchgate.netresearchgate.net These Schiff base ligands are prized for their ability to coordinate with metal ions, forming stable metal complexes with a wide array of applications in catalysis and materials science. rsc.orgrasayanjournal.co.in The synthesis of these molecules often involves straightforward, high-yield condensation reactions. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from Phenolic and Aniline (B41778) Precursors

Precursor 1 Precursor 2 Resulting Compound Class Key Reaction
Salicylaldehyde p-Toluidine Schiff Base Condensation
2-hydroxybenzaldehyde 4-methylaniline Schiff Base Condensation
4-aminophenol Various Aldehydes Schiff Base Condensation

This table illustrates the types of reactions and resulting molecules that can be synthesized from precursors structurally related to this compound.

Utilization in Polymer Chemistry and Resin Systems

Phenolic compounds and aromatic amines are fundamental components in polymer chemistry. This compound can function as a monomer or a modifying agent in the creation of various polymer and resin systems. Its bifunctional nature (possessing both a hydroxyl and an amino group) allows it to participate in polymerization reactions to form polymers like polyamides. researchgate.netnih.gov

Polyamides, known for their excellent thermal stability and mechanical properties, can be synthesized through the direct polycondensation of diamines with dicarboxylic acids. nih.gov Aromatic diamines containing flexible ether linkages and bulky groups are often used to improve the solubility and processability of the resulting polymers. The structure of this compound makes it a candidate for incorporation into such polymer backbones to impart specific properties.

Furthermore, Schiff base polymers, synthesized through the polycondensation of monomers containing azomethine groups, exhibit desirable properties such as high thermal stability, conductivity, and antimicrobial activity. researchgate.net Phenolic compounds are also crucial in epoxy resin systems, often acting as curing agents or hardeners that cross-link the polymer chains, enhancing the final material's durability and chemical resistance.

Contribution to Dye and Pigment Formulation

The structural components of this compound are foundational to the synthesis of various colorants. Aromatic amines are key precursors in the production of azo dyes, which constitute a large and commercially significant class of synthetic dyes. wikipedia.orgunb.ca The synthesis involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich compound, such as a phenol (B47542). unb.cajbiochemtech.com

Derivatives of this compound can be used to produce azo dyes with a range of colors, including yellows, oranges, and reds. wikipedia.org The final color and properties of the dye are determined by the specific aromatic structures involved. For example, coupling a diazonium salt of a p-toluidine derivative with a phenol would yield an azo dye. ontosight.ai These dyes are widely used in the textile and food industries due to their vibrant colors and simple application procedures. jbiochemtech.comontosight.ai Schiff bases derived from similar phenolic amines are also used directly as pigments and dyes. rsc.org

Potential in Functional Materials Design, including Optoelectronic Systems

The design of functional materials with specific electronic and optical properties is a rapidly growing field. The molecular structure of this compound and its derivatives, especially Schiff bases, makes them promising candidates for these applications. researchgate.net The extended π-conjugation in Schiff bases and azo dyes derived from this compound can lead to interesting photophysical properties, including intense color and, in some cases, fluorescence. rsc.org

Schiff base polymers containing phenol groups are noted for their electrochemical, semiconductive, and superior optical properties. researchgate.net Metal complexes of Schiff bases are also investigated for their potential in optoelectronic devices. The electronic transitions within these molecules can be tuned by altering the substituents on the aromatic rings or by changing the coordinated metal ion. rsc.org This tunability is crucial for developing materials for applications such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical systems. Research into Schiff base metal complexes has shown that complex formation can shift absorption wavelengths, which is a key characteristic for optoelectronic applications. rsc.orgrasayanjournal.co.in

Antioxidant Applications in Chemical Formulations and Material Preservation

Phenolic compounds are well-known for their antioxidant properties, which arise from the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. ontosight.ainih.gov This activity is crucial for preventing oxidative degradation in a variety of materials. This compound, containing a phenolic hydroxyl group, is expected to exhibit antioxidant activity. ontosight.ai

This property is valuable for preserving chemical formulations and materials such as plastics, rubbers, and oils from degradation caused by heat, light, and oxygen. The presence of the amino and methyl groups can further modulate its antioxidant efficacy and solubility in different media. researchgate.net Schiff bases derived from phenolic compounds have also demonstrated significant antioxidant capabilities, which can protect biological systems and industrial materials from oxidative damage. atlantis-press.comnih.gov The synthesis of novel antioxidants from natural phenolic compounds is an active area of research, aiming to create more effective and lipophilic molecules for protecting membranes and other systems. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[(4-Methylphenyl)amino]methyl}phenol, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via Schiff base formation followed by reduction. A common approach involves reacting 4-hydroxybenzaldehyde with 4-methylaniline in a solvent (e.g., ethanol) under mildly acidic conditions (pH 4–5) to form the imine intermediate. Subsequent reduction with sodium borohydride (NaBH₄) yields the final product. Key parameters include maintaining reflux conditions (70–80°C for 3–6 hours), stoichiometric control of reagents, and inert atmosphere to prevent oxidation. Purification via recrystallization (using ethanol/water mixtures) ensures high purity. Similar protocols are detailed for structurally related Schiff bases in , where pH and reaction time significantly influence yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

  • Methodological Answer :

  • IR Spectroscopy : Detect phenolic O-H stretch (~3200 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C-N stretch (~1250 cm⁻¹).
  • ¹H NMR : Aromatic protons appear as multiplets (δ 6.5–7.5 ppm), methylene bridge (-CH₂-) as a singlet (δ 3.8–4.2 ppm), and methyl group (-CH₃) as a singlet (δ 2.3 ppm). The phenolic -OH may show broad resonance (δ ~5.0 ppm).
  • ¹³C NMR : Confirm aromatic carbons (δ 115–150 ppm), methylene carbon (δ 40–50 ppm), and methyl carbon (δ 20–25 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 213.1 (C₁₄H₁₅NO). These features align with data reported for analogous compounds in and .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXT provides precise bond lengths, angles, and hydrogen-bonding networks. Challenges include:

  • Disorder : Methyl or methylene groups may exhibit positional disorder, requiring constraints during refinement.
  • Hydrogen Bonding : Phenolic O-H often forms intermolecular hydrogen bonds with amino groups, influencing crystal packing.
  • Data Quality : High-resolution data (>0.8 Å) minimizes errors in electron density maps. and highlight the robustness of SHELX software for such analyses, particularly for small molecules .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound, and how do they compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • HOMO-LUMO Gaps : Predicts charge transfer behavior (e.g., HOMO localized on the phenol ring, LUMO on the methylphenyl group).
  • Fukui Indices : Identifies nucleophilic (amino group) and electrophilic (phenolic oxygen) sites.
  • Solvent Effects : Polarizable Continuum Models (PCM) account for solvent interactions in UV-Vis or NMR simulations. Discrepancies between calculated and experimental IR spectra (e.g., O-H stretch shifts) may arise from intermolecular hydrogen bonding not modeled in gas-phase calculations. demonstrates similar DFT applications for antioxidant activity prediction .

Q. What methodologies are employed to assess the biological activity of this compound, particularly in antioxidant or receptor-binding studies?

  • Methodological Answer :

  • Antioxidant Assays : DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS⁺ radical scavenging assays quantify activity. IC₅₀ values are compared to standards like ascorbic acid.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets (e.g., cyclooxygenase-2). Protonation states of the amino and phenolic groups are critical for accurate docking.
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa) assess viability. Structural analogs in and show activity modulated by substituent electronic effects .

Data Contradiction and Resolution

Q. How can researchers reconcile discrepancies in reported synthetic yields or spectral data for this compound across studies?

  • Methodological Answer :

  • Yield Variations : Optimize reaction parameters (e.g., solvent polarity, catalyst loading). For example, using anhydrous ethanol vs. aqueous ethanol may alter imine formation rates.
  • Spectral Differences : Validate purity via HPLC or elemental analysis. Solvent-dependent NMR shifts (e.g., DMSO vs. CDCl₃) can explain resonance variations. Cross-referencing with crystallographic data (SCXRD) resolves structural ambiguities, as demonstrated in for related Schiff bases .

Potential Applications in Drug Design

Q. What structural features of this compound make it a candidate for drug design, and how can its pharmacokinetic properties be optimized?

  • Methodological Answer :

  • Hydrogen Bonding : The phenolic -OH and amino -NH groups enhance solubility and target binding.
  • Lipophilicity : LogP values (~2.5) predicted via ChemAxon or ACD/Labs balance membrane permeability and bioavailability.
  • Derivatization : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to modulate metabolic stability. and discuss similar strategies for improving bioactivity in related amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.